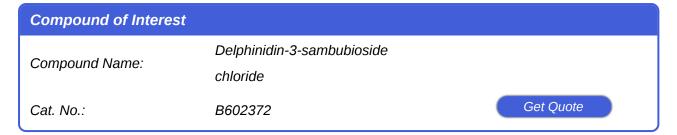


# Delphinidin-3-sambubioside Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 53158-73-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Delphinidin-3-sambubioside chloride, a prominent anthocyanin found in sources such as Hibiscus sabdariffa L. and Vaccinium myrtillus (bilberry), has garnered significant scientific interest for its diverse pharmacological activities. This document provides a detailed technical overview of its physicochemical properties, biological effects, and underlying mechanisms of action. It summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its interaction with critical cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

## **Physicochemical Properties**

**Delphinidin-3-sambubioside chloride** is a water-soluble glycosidic form of the anthocyanidin delphinidin. Its chemical structure and key properties are summarized below.



Property	Value	Source
CAS Number	53158-73-9	[1]
Molecular Formula	C26H29ClO16	[1][2]
Molecular Weight	632.95 g/mol	[1][2]
Appearance	Brown to black solid/powder	[1][3]
Purity	≥90.0% (HPLC)	[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Hot water	[5][6]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.	[1]

## **Biological Activities and Quantitative Data**

**Delphinidin-3-sambubioside chloride** exhibits a range of biological activities, including anti-inflammatory, anti-cancer, anti-hyperlipidemic, and antioxidant effects. Key quantitative data from various studies are presented in the tables below for easy comparison.

**Anti-inflammatory Activity** 

Assay	Cell Line/Model	Concentration/ Dose	Effect	Reference
iNOS Expression Inhibition	RAW264.7 cells	50-200 μΜ	Inhibition of LPS- induced iNOS expression	[7]
Inflammatory Cytokine Release	RAW264.7 cells	50-200 μΜ	Reduction of LPS-induced IL- 6, MCP-1, and TNF-α	[8]
Paw Edema	LPS-induced mouse model	Intraperitoneal injection	89.3% decrease in edema	[7]



**Anti-cancer Activity** 

Assay	Cell Line	IC <sub>50</sub> / Concentration	Effect	Reference
Apoptosis Induction	HL-60 cells	75 μM (IC50)	Inhibition of proliferation by inducing apoptosis	[7]

**Anti-hyperlipidemic Activity** 

Assay	" Cell Line/Model	Concentration/ Dose	Effect	Reference
Intracellular Triglyceride Levels	Oleic acid- treated HepG2 cells	100-200 μg/mL	Decrease in intracellular TG levels and lipid accumulation	[7]
Lipid Accumulation	High-Fat Diet (HFD) rats	30 mg/kg body weight (oral gavage, daily for 8 weeks)	Decrease in hepatic lipid accumulation	[7]

**Other Activities** 

Activity	Assay/Model	IC <sub>50</sub> / Concentration	Effect	Reference
Xanthine Oxidase Inhibition	In vitro enzyme assay	17.1 μM (IC50)	Potent inhibition of xanthine oxidase	
Antioxidant Activity	Various assays	Not specified	Exhibits antioxidant properties	[5]

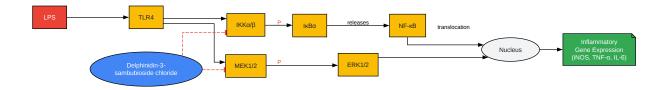
# **Mechanisms of Action & Signaling Pathways**



**Delphinidin-3-sambubioside chloride** exerts its biological effects by modulating several key cellular signaling pathways.

### **Anti-inflammatory Signaling**

In response to inflammatory stimuli such as lipopolysaccharide (LPS), **Delphinidin-3-sambubioside chloride** has been shown to downregulate the NF-κB and MEK/ERK signaling pathways.[8] LPS typically binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of these pro-inflammatory pathways.[3][5] **Delphinidin-3-sambubioside chloride** interferes with this cascade by inhibiting the phosphorylation of IKKα/β, which prevents the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[9] It also suppresses the phosphorylation of MEK1/2 and ERK1/2, further dampening the inflammatory response.[7][8]



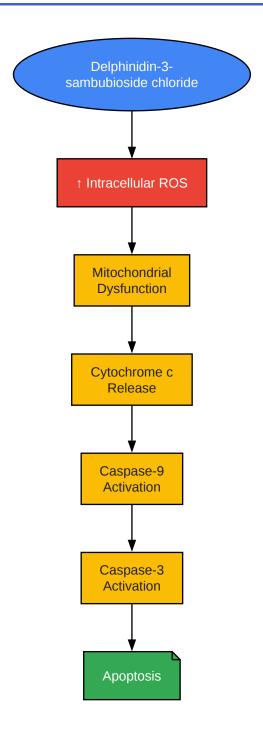
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Inhibition of LPS-induced pro-inflammatory pathways.

### **Apoptosis Induction in Cancer Cells**

**Delphinidin-3-sambubioside chloride** induces apoptosis in human leukemia (HL-60) cells through a pathway mediated by reactive oxygen species (ROS).[10] The increase in intracellular ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.





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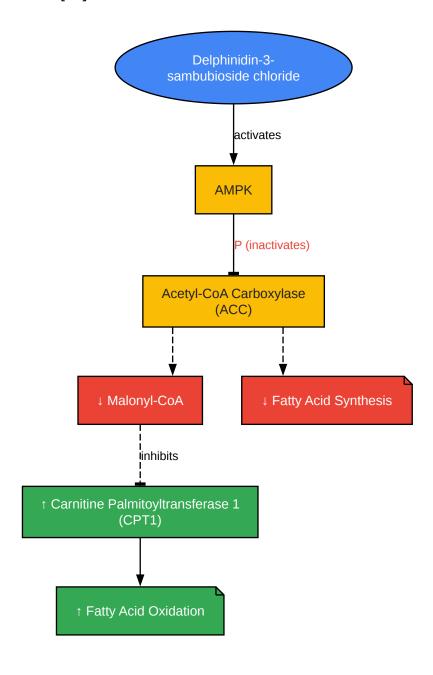
ROS-mediated apoptosis in HL-60 leukemia cells.

### **Regulation of Lipid Metabolism**

The anti-hyperlipidemic effects of **Delphinidin-3-sambubioside chloride** are mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[11][12] AMPK acts as a master regulator of cellular energy homeostasis.[13] Upon activation, AMPK



phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[15]



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AMPK-mediated regulation of hepatic lipid metabolism.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments cited in the literature for the study of **Delphinidin-3-sambubioside chloride**.

#### Extraction and Purification from Hibiscus sabdariffa L.

A general protocol for the extraction and purification of anthocyanins from plant material is as follows:

- Sample Preparation: Dried calyces of Hibiscus sabdariffa L. are ground into a fine powder.
- Solvent Extraction: The powdered material is extracted with an acidified polar solvent, such
  as methanol or ethanol containing a small percentage of formic acid (e.g., 1%) to maintain
  the stability of the anthocyanins. Maceration or ultrasound-assisted extraction can be
  employed.[12]
- Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C.
- Purification by Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is first washed with acidified water to remove polar impurities like sugars. The anthocyanin fraction is then eluted with acidified methanol.
- Further Purification by Preparative HPLC: For high purity, the semi-purified fraction can be subjected to preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acidified water and methanol or acetonitrile.[16] The collected fractions containing Delphinidin-3-sambubioside chloride are then lyophilized.

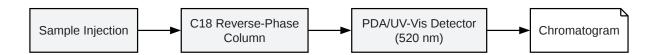
# Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical quantification of **Delphinidin-3-sambubioside chloride**.

- Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 μm particle size).[4]



- Mobile Phase:
  - A: 1% Formic acid in water
  - B: 1% Formic acid in Acetonitrile[7]
- Flow Rate: 1.0 mL/min[7]
- Column Temperature: 40°C[7]
- Detection Wavelength: 520 nm[7]
- Injection Volume: Typically 10-20 μL.
- Gradient Elution: A gradient from a low to a high percentage of mobile phase B is typically
  used to separate the anthocyanins. The exact gradient profile would need to be optimized
  based on the specific column and system.



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General workflow for HPLC analysis.

# In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of **Delphinidin-3-sambubioside chloride** on murine macrophages.

- Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10<sup>5</sup> cells/well and allowed to adhere for 24 hours.[17]



- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Delphinidin-3-sambubioside chloride** (e.g., 50, 100, 200 μM) and the cells are pre-treated for 1-2 hours.
- Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 μg/mL) to induce an inflammatory response. Control wells should include untreated cells and cells treated with LPS alone.
- Incubation: The plates are incubated for 24 hours.
- Nitric Oxide (NO) Measurement (Griess Assay): The cell culture supernatant is collected. To 50 μL of supernatant, 50 μL of Griess reagent is added. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[7] The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
- Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

# Apoptosis Assay in HL-60 Cells using Annexin V/PI Staining

This protocol is for the detection of apoptosis in human leukemia cells.

- Cell Culture and Treatment: HL-60 cells are cultured in suspension in RPMI-1640 medium supplemented with 10% FBS. Cells are treated with **Delphinidin-3-sambubioside chloride** (e.g., at its IC<sub>50</sub> of 75 μM) for a specified time (e.g., 24 hours).
- Cell Harvesting: Approximately 1-5 x 10<sup>5</sup> cells are collected by centrifugation.
- Washing: The cell pellet is washed once with cold 1X PBS.
- Resuspension: The cells are resuspended in 100 µL of 1X Annexin V Binding Buffer.
- Staining: 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) solution are added to the cell suspension.



- Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.
- Analysis by Flow Cytometry: 400  $\mu$ L of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
  - Healthy cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

### In Vivo Hyperlipidemia Rat Model

This protocol describes the induction of hyperlipidemia in rats to study the effects of **Delphinidin-3-sambubioside chloride**.

- Animals: Male Wistar or Sprague-Dawley rats are used.
- Diet-Induced Hyperlipidemia:
  - Control Group: Fed a standard chow diet.
  - High-Fat Diet (HFD) Group: Fed a diet high in fat. A common composition is a mixture of standard chow, ghee, and corn oil, providing approximately 40-60% of calories from fat.[1]
     [11] Some protocols also include high fructose (around 25%) in the drinking water.[1]
- Treatment: After an induction period (e.g., 4-8 weeks) to establish hyperlipidemia, the HFD-fed rats are divided into groups. The treatment group receives **Delphinidin-3-sambubioside chloride** daily by oral gavage (e.g., 30 mg/kg body weight) for a specified duration (e.g., 8 weeks).[7] A vehicle control group receives the vehicle (e.g., water or saline) only.
- Sample Collection: At the end of the study, rats are fasted overnight, and blood is collected for serum analysis. Tissues such as the liver can also be harvested for histological analysis.
- Serum Lipid Profile Analysis: Serum is separated by centrifugation. Total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic kits with a spectrophotometer.[9]



### Conclusion

**Delphinidin-3-sambubioside chloride** is a multi-target natural compound with significant therapeutic potential. Its well-characterized anti-inflammatory, anti-cancer, and anti-hyperlipidemic properties, underpinned by its modulation of key signaling pathways such as NF-κB, MEK/ERK, and AMPK, make it a compelling candidate for further drug development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute further investigations into the pharmacological activities and clinical applications of this promising anthocyanin.

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